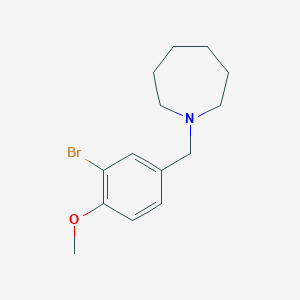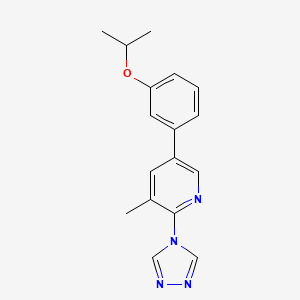
N-(2,4-dimethylphenyl)-2,6-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamides are a class of compounds characterized by a benzamide moiety, which is a benzene ring connected to a CONH2 group. They are of interest in various fields of chemistry and pharmacology due to their diverse biological activities and applications in material science. "N-(2,4-dimethylphenyl)-2,6-dimethoxybenzamide" falls into this category, featuring additional dimethyl and dimethoxy substituents that influence its chemical and physical properties.
Synthesis Analysis
The synthesis of benzamides typically involves the acylation of aniline derivatives with acid chlorides or esters. For dimethylphenyl benzamides, this might involve the use of 2,4-dimethylphenylamine as a starting material, reacting with an appropriate 2,6-dimethoxybenzoyl chloride under standard conditions for amide bond formation, such as the presence of a base to act as an acid scavenger and a suitable solvent like dichloromethane (Sedat Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamides can be studied using techniques like X-ray crystallography and NMR spectroscopy. These methods reveal information about bond lengths, angles, and the overall geometry of the molecule. For example, studies on similar compounds show that benzamides often adopt planar configurations around the amide bond due to resonance stabilization, and substituents on the benzene rings can influence the molecule's overall shape and electronic distribution (Hamad H. Al Mamari et al., 2019).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, including hydrolysis back to the parent acid and amine, N-alkylation, and participation in coupling reactions. The presence of electron-donating or withdrawing groups on the benzene ring can affect the reactivity of the benzamide. For instance, dimethoxy groups would increase the electron density of the molecule, potentially making it more reactive in nucleophilic aromatic substitution reactions (B. Gowda et al., 2008).
Physical Properties Analysis
The physical properties of "this compound" would be influenced by its molecular structure. Benzamides generally have relatively high melting points and may exhibit polymorphism. The presence of dimethoxy groups could increase solubility in organic solvents compared to unsubstituted benzamides. These properties are crucial for applications in material science and pharmaceutical formulation (Jye‐Shane Yang et al., 2002).
Chemical Properties Analysis
Chemically, benzamides like "this compound" exhibit a range of interactions due to their amide functional groups and substituents. These compounds can engage in hydrogen bonding, affecting their boiling points, solubility, and interaction with biological molecules. The electron-donating methoxy groups might also influence the compound's acidity and basicity, affecting its behavior in different chemical environments (D. V. Ramana et al., 1981).
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-8-9-13(12(2)10-11)18-17(19)16-14(20-3)6-5-7-15(16)21-4/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGQPANIABVYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5622687.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-pyridinylmethyl)-3-pyrrolidinyl]-3-(2-oxo-1-pyrrolidinyl)propanamide hydrochloride](/img/structure/B5622696.png)
![N-(4-isopropylphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5622707.png)

![1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5622721.png)
![2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5622741.png)
![ethyl 5'-[(3-methylbutanoyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5622743.png)
![9-[3-(4-fluorophenyl)propanoyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5622746.png)
![4-(4-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5622764.png)
![N-(3-chlorobenzyl)-3-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}propanamide](/img/structure/B5622767.png)
![1-[(4-phenoxyphenyl)sulfonyl]azepane](/img/structure/B5622771.png)